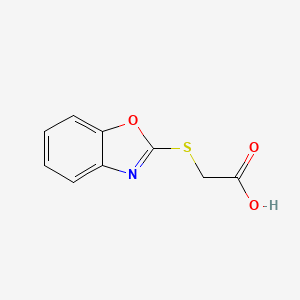

(1,3-Benzoxazol-2-ylthio)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1,3-Benzoxazol-2-ylthio)acetic acid” is a product used for proteomics research . It has a molecular formula of C9H7NO3S and a molecular weight of 209.222 .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis

The molecular structure of “(1,3-Benzoxazol-2-ylthio)acetic acid” is represented by the formula C9H7NO3S . The molecular weight is 209.222 .Chemical Reactions Analysis

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .Physical And Chemical Properties Analysis

“(1,3-Benzoxazol-2-ylthio)acetic acid” has a molecular weight of 209.222 . The density is 1.48g/cm3, and it has a boiling point of 399.4ºC at 760mmHg .科学的研究の応用

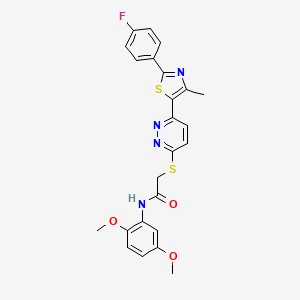

Antimicrobial Activity

(1,3-Benzoxazol-2-ylthio)acetic acid: and its derivatives have been investigated for their antimicrobial potential. Researchers synthesized a series of benzoxazole analogues and evaluated their in vitro antibacterial and antifungal activities . Notably:

PTP1B Inhibition for Diabetes Treatment

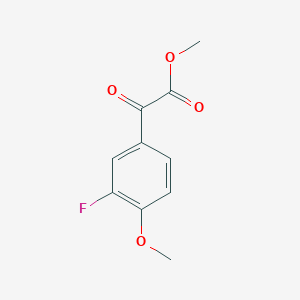

Researchers have designed and synthesized acetylamino benzoic acid derivatives, including (1,3-Benzoxazol-2-ylthio)acetic acid , as protein tyrosine phosphatase 1B (PTP1B) inhibitors. PTP1B plays a crucial role in insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .

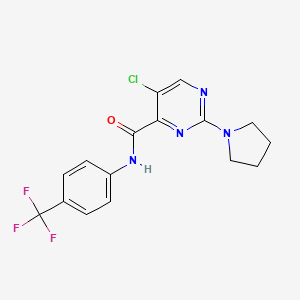

Synthetic Strategies and Cytotoxic Activity

Various synthetic pathways have been explored to create benzoxazole derivatives. For instance, oxidative coupling reactions have led to the synthesis of 2-substituted benzoxazole acetic acid derivatives with potential cytotoxic activity .

Medicinal Chemistry Intermediates

Benzoxazole derivatives serve as intermediates for preparing new biological materials. Their wide spectrum of pharmacological activities includes anti-inflammatory, antimycobacterial, antihistamine, and melatonin receptor antagonism .

Other Applications

While not exhaustive, benzoxazole derivatives have also been studied for their 5-HT3 antagonistic effect, inhibition of hepatitis C virus, and Rho-kinase inhibition .

作用機序

Target of Action

Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .

Mode of Action

It is known that benzoxazole derivatives can interact with their targets to induce various biological effects .

Biochemical Pathways

Given the wide range of pharmacological activities associated with benzoxazole derivatives, it can be inferred that multiple biochemical pathways could potentially be influenced .

Result of Action

Benzoxazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Safety and Hazards

将来の方向性

Benzoxazole derivatives have gained a lot of importance in recent years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the study and development of “(1,3-Benzoxazol-2-ylthio)acetic acid” and similar compounds could be a promising direction for future research.

特性

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-8(12)5-14-9-10-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIJIHZQKNAQBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-Benzoxazol-2-ylthio)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Fluoro-1-benzothiophen-2-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413255.png)

![N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2413261.png)

![8-Fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline](/img/structure/B2413262.png)

![N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2413264.png)

![1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2413266.png)

![3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2413267.png)

![8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B2413270.png)

![(E)-3-(2-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2413276.png)